molecular formula C11H9NO2 B1612314 5-Methylquinoline-8-carboxylic acid CAS No. 70585-51-2

5-Methylquinoline-8-carboxylic acid

Cat. No.: B1612314
CAS No.: 70585-51-2
M. Wt: 187.19 g/mol
InChI Key: BETDZROERVRCRG-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO2 It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 5-methylquinoline.

    Oxidation: The methyl group at the 8-position of the quinoline ring is oxidized to a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: As mentioned, the methyl group can be oxidized to form the carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2), and alkyl groups ®.

Major Products:

    Oxidation: this compound.

    Reduction: 5-Methylquinoline-8-methanol, 5-Methylquinoline-8-aldehyde.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Methylquinoline-8-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures. Its properties make it suitable for applications in coatings, plastics, and other industrial products.

Mechanism of Action

The mechanism by which 5-Methylquinoline-8-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved vary depending on the derivative and its intended use.

Comparison with Similar Compounds

    Quinoline-8-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.

    5-Methylquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and applications.

Uniqueness: 5-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETDZROERVRCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615752
Record name 5-Methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-51-2
Record name 5-Methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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